molecular formula C14H19FN4O2S B11187974 N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B11187974
M. Wt: 326.39 g/mol
InChI Key: ZQQAYMJZUOIPGD-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclopentyl group, a tetrahydro-1,3,5-triazine ring, and a fluorobenzenesulfonamide moiety

Properties

Molecular Formula

C14H19FN4O2S

Molecular Weight

326.39 g/mol

IUPAC Name

N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H19FN4O2S/c15-11-5-7-13(8-6-11)22(20,21)18-14-16-9-19(10-17-14)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,16,17,18)

InChI Key

ZQQAYMJZUOIPGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

The compound N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C14_{14}H17_{17}F N4_{4}O2_{2}S
  • Molecular Weight : 316.37 g/mol

Structural Representation

The compound features a triazine ring fused with a cyclopentyl group and a sulfonamide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the cyclopentyl and sulfonamide groups onto the triazine scaffold. Detailed synthetic routes can be found in specialized organic chemistry literature.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Cycle Arrest : Compounds in this class have shown the ability to induce G2-M phase arrest in cancer cell lines such as HeLa and MCF-7. This was evidenced by flow cytometry analyses where treated cells displayed increased early and late apoptotic markers .
  • Synergistic Effects : Co-administration with established chemotherapeutics like doxorubicin has revealed synergistic effects in drug-resistant melanoma cell lines .

The proposed mechanism involves the inhibition of tubulin polymerization by competing with colchicine at its binding site. This disruption leads to cytoskeletal collapse and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Preliminary screenings suggest that derivatives of this compound may also possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various sulfonamide derivatives on a panel of cancer cell lines using the NCI60 screening program. The results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations .

Study 2: In Vivo Efficacy

In vivo studies using murine models have been conducted to assess the efficacy of this compound against tumor growth. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Type Effect Cell Lines/Models Reference
AnticancerG2-M phase arrestHeLa, MCF-7
AnticancerSynergistic with doxorubicinA375 melanoma
AntimicrobialInhibition of bacterial growthVarious bacterial strains
In vivo efficacyTumor size reductionMurine models

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